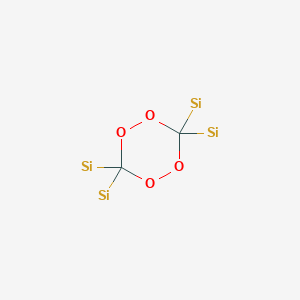![molecular formula C18H19IN4O2S B14173411 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-](/img/structure/B14173411.png)
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core, an iodine atom, a piperazinyl group, and a phenylsulfonyl group, which collectively contribute to its distinctive properties.
準備方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)- typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the iodine atom, the piperazinyl group, and the phenylsulfonyl group. Common reagents and conditions used in these reactions include:
Pyrrolo[2,3-b]pyridine Core Formation: This step may involve cyclization reactions using appropriate precursors.
Piperazinyl Group Addition: The piperazinyl group can be introduced through nucleophilic substitution reactions.
Phenylsulfonyl Group Addition: The phenylsulfonyl group can be added using sulfonylation reactions with reagents such as phenylsulfonyl chloride.
Industrial production methods may involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness.
化学反応の分析
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The iodine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include appropriate solvents, catalysts, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)- has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-: This compound has a bromine atom instead of an iodine atom, which may result in different reactivity and properties.
1H-Pyrrolo[2,3-b]pyridine, 3-chloro-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-: This compound has a chlorine atom instead of an iodine atom, leading to variations in chemical behavior.
1H-Pyrrolo[2,3-b]pyridine, 3-fluoro-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-: This compound has a fluorine atom instead of an iodine atom, which may influence its chemical and biological properties.
特性
分子式 |
C18H19IN4O2S |
|---|---|
分子量 |
482.3 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-3-iodo-4-(4-methylpiperazin-1-yl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C18H19IN4O2S/c1-21-9-11-22(12-10-21)16-7-8-20-18-17(16)15(19)13-23(18)26(24,25)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |
InChIキー |
WRUTVWQRRYGSFP-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=C3C(=CN(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole](/img/structure/B14173328.png)
![(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14173341.png)
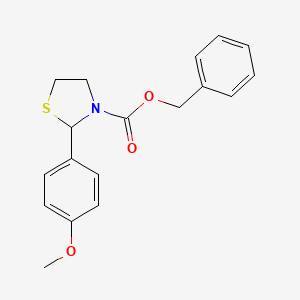
![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)
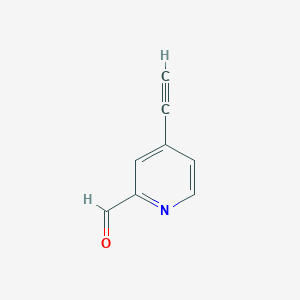

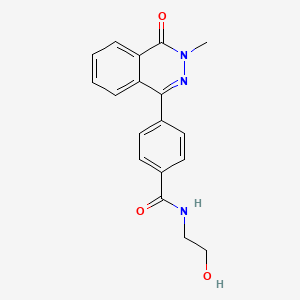
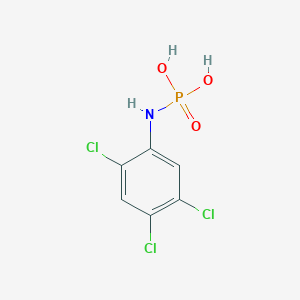


![Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester](/img/structure/B14173384.png)
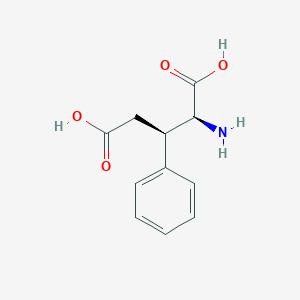
![2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride](/img/structure/B14173389.png)
